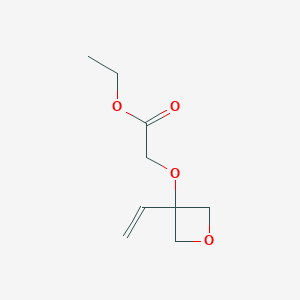

Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOZMOVOCOMDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1(COC1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 3 Ethenyloxetan 3 Yl Oxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework, connectivity, and stereochemistry. For Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing the molecule's conformational dynamics in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl group of the ester will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons of the oxetane (B1205548) ring are diastereotopic and are anticipated to appear as distinct multiplets, likely in the region of 4.5-5.0 ppm, reflecting the strained four-membered ring environment. mdpi.com The vinyl group protons will give rise to a complex set of signals, typically a doublet of doublets for the terminal methylene protons and a multiplet for the methine proton, due to geminal and vicinal couplings.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. Key expected resonances include the carbonyl carbon of the ester group (around 170 ppm), the quaternary carbon of the oxetane ring at the point of substitution, and the carbons of the vinyl group and the oxetane ring.

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. A COSY spectrum would reveal ¹H-¹H coupling networks, confirming the connectivity within the ethyl group and the vinyl group, as well as the coupling between protons on the oxetane ring. An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Oxetane-CH₂ | 4.50 - 4.90 (m) | ~80 |

| Oxetane-C(quat) | - | ~75 |

| Ethenyl-CH | 5.80 - 6.00 (ddt) | ~135 |

| Ethenyl-CH₂ | 5.20 - 5.40 (m) | ~118 |

| -O-CH₂-COO- | ~4.20 (s) | ~68 |

| Ester-O-CH₂- | 4.10 - 4.30 (q) | ~61 |

| Ester-CH₃ | 1.20 - 1.40 (t) | ~14 |

| Ester-C=O | - | ~170 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. m = multiplet, s = singlet, q = quartet, t = triplet, ddt = doublet of doublet of triplets.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. mdpi.com The introduction of substituents on the ring can lead to a more pronounced puckered state. acs.org For this compound, the two bulky substituents at the C3 position will significantly influence the ring's preferred conformation and the dynamics of ring inversion.

The puckering motion of the oxetane ring is a low-frequency vibration that can be studied using advanced NMR techniques and computational modeling. researchgate.netresearchgate.net Variable-temperature NMR studies can provide insight into the energy barrier of this ring-puckering process. Changes in the appearance of the NMR signals, such as broadening or coalescence of the diastereotopic oxetane proton signals at different temperatures, can be used to determine the rate of conformational exchange. Furthermore, advanced techniques like rotating-frame nuclear Overhauser effect spectroscopy (ROESY) could provide information on through-space proximities of protons, helping to define the major conformation adopted by the molecule in solution. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) mass spectrometry would provide a reproducible fragmentation pattern useful for structural confirmation.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of cyclic ethers like oxetanes often involves initial cleavage of a bond adjacent to the ether oxygen (α-cleavage) or through inductive cleavage. researchgate.netuga.edu Key fragmentation pathways for this molecule are expected to include:

Loss of the ethyl group: Cleavage of the ester's ethyl group leading to a fragment at [M-29]⁺.

Loss of the ethoxy group: Cleavage resulting in a fragment at [M-45]⁺.

Loss of the ethoxycarbonyl group: A fragment corresponding to [M-73]⁺.

Ring-opening and cleavage: The strained oxetane ring is susceptible to opening, followed by various cleavage patterns. A common fragmentation for four-membered cyclic ethers is the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethene. mdpi.comnih.gov

Cleavage of the side chain: Fragmentation at the ether linkage of the oxyacetate side chain.

By carefully analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed, confirming the presence and connectivity of the oxetane ring, the vinyl group, and the ethyl oxyacetate substituent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 157 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |

| 141 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from the ester |

| 113 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 83 | [C₅H₇O]⁺ | Cleavage involving the oxetane ring and vinyl group |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C-O Stretch: The spectrum will show characteristic C-O stretching bands. The C-O-C stretch of the strained oxetane ring typically appears around 980 cm⁻¹. umanitoba.ca The C-O stretches of the ester and the ether linkage in the oxyacetate group will appear in the 1000-1300 cm⁻¹ region.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ is expected for the stretching vibration of the vinyl C=C double bond.

=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group will appear as one or more bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group and the oxetane ring will result in strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3010 - 3100 | C-H Stretch | Vinyl (=C-H) |

| 2850 - 3000 | C-H Stretch | Alkane (C-H) |

| 1735 - 1750 | C=O Stretch | Ester |

| 1640 - 1680 | C=C Stretch | Alkene |

| 1000 - 1300 | C-O Stretch | Ester, Ether |

| ~980 | C-O-C Stretch | Oxetane Ring |

X-ray Crystallography of Related Oxetane Derivatives for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov While a crystal structure for this compound itself is not publicly available, analysis of related oxetane derivatives provides crucial insights into the expected solid-state conformation.

Crystallographic studies of substituted oxetanes have confirmed the non-planar, puckered nature of the four-membered ring. acs.org The degree of puckering is influenced by the nature and position of the substituents. A crystal structure of this compound would provide exact measurements of:

Bond Lengths and Angles: Precise values for all bond lengths and angles, revealing any distortions caused by ring strain or steric interactions between the bulky substituents at the C3 position.

Ring Conformation: The exact puckering angle of the oxetane ring in the solid state.

Torsional Angles: The conformation of the flexible ethyl oxyacetate side chain relative to the oxetane ring.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions.

This information is invaluable for understanding the molecule's intrinsic structural properties, which can be used to correlate with its behavior in solution as observed by NMR and to validate computational models.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 3 Ethenyloxetan 3 Yl Oxyacetate

Reactivity of the Oxetane (B1205548) Ring System

The C–O bonds within the oxetane ring are labile and can be cleaved under nucleophilic, electrophilic, radical, and reductive conditions. acs.org The 3,3-disubstituted pattern generally enhances the stability of the oxetane ring toward external nucleophiles compared to less substituted oxetanes, as the substituents sterically hinder the pathway to the C-O σ* antibonding orbital. nih.gov However, this substitution also influences the electronic properties and potential reaction pathways, particularly under acid-catalyzed or radical conditions.

The ring-opening of oxetanes with strong nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. magtech.com.cn Due to the significant steric hindrance at the C3 quaternary carbon of ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate, nucleophilic attack is expected to occur exclusively at the less substituted methylene (B1212753) carbons (C2 or C4). This pathway is driven by the relief of ring strain.

The reaction is highly regioselective, favoring attack at the sterically accessible C2/C4 positions. The mechanism involves a backside attack by the nucleophile on one of the methylene carbons, leading to the cleavage of the adjacent C-O bond and inversion of stereochemistry at the site of attack. The resulting product is a 1,3-difunctionalized propane (B168953) derivative. While 3,3-disubstituted oxetanes are generally more stable, they will undergo ring-opening with strong nucleophiles, often requiring elevated temperatures. nih.gov

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

| Thiolate | Sodium thiomethoxide (NaSMe) | Ethyl 2-((1-(hydroxymethyl)-1-ethenyl-3-(methylthio)propoxy)acetate |

| Cyanide | Sodium cyanide (NaCN) | Ethyl 2-((3-cyano-1-(hydroxymethyl)-1-ethenylpropoxy)acetate |

| Azide (B81097) | Sodium azide (NaN₃) | Ethyl 2-((3-azido-1-(hydroxymethyl)-1-ethenylpropoxy)acetate |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Ethyl 2-((1-(hydroxymethyl)-1-ethenylpentoxy)acetate |

Under acidic conditions (either Brønsted or Lewis acids), the oxetane oxygen is first protonated or coordinated, transforming the hydroxyl group into a much better leaving group. researchgate.net This activation facilitates the ring-opening by even weak nucleophiles like water or alcohols. chemrxiv.org The regioselectivity of this reaction is more complex than in the base-catalyzed case and depends on the stability of the resulting carbocation-like transition state. magtech.com.cn

For this compound, two major pathways are possible:

SN2-like Pathway : The nucleophile attacks one of the less hindered methylene carbons (C2/C4), similar to the nucleophilic pathway. This is often favored when both carbons of the C-O bond are primary or secondary. magtech.com.cn

SN1-like Pathway : The C3-O bond cleaves to form a tertiary carbocation, which is stabilized by the two substituents. This carbocation would then be trapped by the nucleophile. While a full carbocation is a high-energy intermediate, the transition state for ring-opening possesses significant SN1 character. Attack at the more substituted carbon is favored when one of the epoxide carbons is tertiary. magtech.com.cn

Given the 3,3-disubstitution, the reaction likely proceeds through a mechanism with substantial SN1 character, where positive charge builds up on the C3 carbon. However, direct attack at this sterically shielded carbon is difficult. A more plausible outcome involves the formation of an intermediate oxonium ion, followed by nucleophilic attack at the less hindered C2/C4 position, but the rate and nature of the reaction are influenced by the electronic stabilization at C3. Intramolecular ring-opening by internal nucleophiles can also occur under acidic conditions. nih.gov

| Acidic Conditions | Nucleophile | Predicted Major Product(s) |

| H₂SO₄ (cat.) | H₂O | Ethyl 2-((1-ethenyl-1-(hydroxymethyl)propane-1,3-diol)oxy)acetate |

| HCl (anhydrous) | Cl⁻ | Ethyl 2-((3-chloro-1-(hydroxymethyl)-1-ethenylpropoxy)acetate |

| BF₃·OEt₂ | - (Rearrangement) | Potential ring-expanded products (see 4.1.2) |

| CH₃OH / H⁺ | CH₃OH | Ethyl 2-((1-(hydroxymethyl)-1-ethenyl-3-methoxypropoxy)acetate |

While polar ring-opening reactions of oxetanes are common, transformations involving radical intermediates are less explored but offer unique reactivity. thieme-connect.de Homolytic cleavage of the strained C-O bond can be induced photochemically or through catalysis. The presence of the vinyl group in this compound provides an additional site for radical reactivity.

Recent methodologies have utilized zirconocene (B1252598) and photoredox catalysis to achieve the radical-mediated ring-opening of oxetanes. thieme-connect.de In this process, a Zr(III) species coordinates to the oxetane, promoting C-O bond homolysis to generate a carbon-centered radical. This method has been shown to selectively cleave the bond that leads to the more-substituted radical intermediate. thieme-connect.de For the target compound, this would involve cleavage of the C3-O bond to generate a tertiary radical at the C3 position. This radical can then be trapped by a hydrogen atom donor or participate in other radical processes.

Another potential pathway involves the photochemical cleavage of the oxetane ring, known as a retro-Paternò–Büchi reaction, which would decompose the molecule back into its constituent carbonyl and alkene precursors. acs.org

| Conditions | Key Intermediates | Potential Product Type |

| Zirconocene/Photoredox Catalysis, H-donor (e.g., 1,4-CHD) | Tertiary radical at C3 | Hydrogenated ring-opened alcohol |

| UV Irradiation (λ > 250 nm) | 1,4-diradical | Retro-cycloaddition products |

| Radical initiator (e.g., AIBN), Thiol (RSH) | Thiyl radical, Carbon radical | Product of radical addition to vinyl group |

The oxetane ring can be opened reductively using strong hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction typically proceeds via nucleophilic attack of a hydride ion (H⁻) at one of the less sterically hindered carbon atoms (C2 or C4), consistent with an SN2 mechanism. researchgate.net

In the case of this compound, LiAlH₄ will also reduce the ester functionality in the side chain to a primary alcohol. masterorganicchemistry.com Therefore, treatment with excess LiAlH₄ followed by an aqueous workup would be expected to yield a triol, resulting from both the oxetane ring-opening and the ester reduction.

More modern methods, such as using a combination of a hydrosilane (e.g., Et₃SiH) and a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can also achieve reductive opening. This system forms a highly reactive silylium (B1239981) cation that activates the oxetane, leading to hydride attack from a borohydride (B1222165) counter-ion. acs.org

| Reagent(s) | Functional Groups Targeted | Predicted Final Product |

| 1. LiAlH₄ (excess) 2. H₂O workup | Oxetane ring, Ester | 2-(1-ethenyl-1-(hydroxymethyl)propoxy)ethane-1,2-diol |

| Et₃SiH, B(C₆F₅)₃ (cat.) | Oxetane ring | Ethyl 2-((1-ethenyl-1-(hydroxymethyl)propoxy)acetate |

Driven by the relief of ring strain, oxetanes can undergo ring expansion and rearrangement reactions, typically under the influence of strong acids, Lewis acids, or transition metal catalysts. beilstein-journals.org For this compound, acid-catalyzed conditions that favor the formation of a carbocation-like intermediate at the C3 position are prime candidates for initiating such transformations.

Upon protonation of the oxetane oxygen, heterolytic cleavage of the C3-O bond can lead to a tertiary carbocation. This intermediate can undergo several rearrangements:

Wagner-Meerwein Rearrangement: Migration of one of the C2/C4 methylene groups could lead to the formation of a more stable five-membered tetrahydrofuran (B95107) ring. rsc.orgrsc.org This is a common pathway for strained four-membered rings.

Vinyl Group Participation: The adjacent ethenyl group could participate in the rearrangement, potentially leading to cyclopropylcarbinyl-type intermediates or other complex skeletal structures. Lewis acid-catalyzed rearrangements of vinyloxiranes and related systems are known to produce diverse products. nih.govnih.gov

For example, a plausible Brønsted acid-catalyzed rearrangement could involve the formation of an oxonium ion, followed by a 1,2-alkyl shift, expanding the four-membered ring to a five-membered tetrahydrofuran carbaldehyde after subsequent steps. Photochemical methods using carbenes have also been shown to expand oxetanes into tetrahydrofuran derivatives via the formation and rearrangement of an oxonium ylide intermediate. rsc.org

Stability Profile Towards Various Reaction Conditions

The stability of Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate is dictated by its constituent functional groups: the oxetane ring, the vinyl ether, and the ethyl ester. Each of these groups exhibits characteristic sensitivities to different reaction conditions.

Acidic Conditions: The oxetane ring is known to be susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain (approximately 107 kJ/mol). Protonation of the oxetane oxygen makes the ring highly electrophilic and prone to attack by nucleophiles, which can be the conjugate base of the acid or other nucleophiles present in the medium. Similarly, vinyl ethers are reactive towards acids. Protonation of the vinyl ether double bond leads to a stabilized carbocation, which can then react with nucleophiles or initiate polymerization. Therefore, Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate is expected to be unstable in the presence of strong acids, potentially leading to a complex mixture of products from both oxetane ring-opening and reactions at the vinyl group.

Basic Conditions: The compound demonstrates greater stability under basic conditions compared to acidic environments. While the ester group is susceptible to base-catalyzed hydrolysis (saponification), the oxetane ring and the vinyl ether moiety are generally stable towards bases. This differential reactivity allows for selective transformations. For instance, basic hydrolysis of the ester can be achieved while keeping the oxetane ring intact, a strategy often employed in the synthesis of more complex oxetane derivatives.

| Condition | Oxetane Ring | Ethenyl (Vinyl) Group | Oxyacetate Ester Moiety | Overall Stability |

|---|---|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄) | Unstable (Ring-opening) | Unstable (Hydration/Addition/Polymerization) | Stable (hydrolysis is slow) | Low |

| Strong Base (e.g., NaOH, KOH) | Stable | Stable | Unstable (Hydrolysis) | Moderate (selective ester cleavage) |

| Elevated Temperature | Moderately Stable | Potentially Reactive (Polymerization/Cycloaddition) | Stable | Moderate |

Reactivity of the Ethenyl (Vinyl) Group

The ethenyl group, being part of a vinyl ether system, is electron-rich and thus highly reactive towards electrophiles. It serves as a versatile handle for a variety of chemical transformations.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate can participate in several types of cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The electron-rich vinyl ether group in Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate makes it a suitable dienophile for reactions with electron-poor dienes. This reaction is a powerful tool for constructing complex cyclic systems with high stereocontrol. For instance, vinyl oxetanes have been shown to react with azadienes in palladium-catalyzed enantioselective [6+4] cycloadditions to form ten-membered heterocycles. While specific examples with Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate are not documented, its participation in such reactions is mechanistically plausible.

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction (cycloaddition of an alkene to a carbonyl group), are a common method for synthesizing oxetanes. In the context of Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate, the vinyl group can undergo [2+2] cycloaddition with other alkenes, often promoted by photolysis or transition metal catalysts. For example, vinyl ethers have been shown to undergo efficient [2+2] cycloaddition with o-carboryne at room temperature to yield carborane-fused cyclobutanes.

Addition Reactions Across the Double Bond

The electron-rich nature of the vinyl ether double bond makes it highly susceptible to electrophilic addition reactions.

Electrophilic Addition of Halogens and Protic Acids: The reaction of vinyl ethers with electrophiles like halogens (Br₂, Cl₂) or protic acids (HBr, HCl) typically proceeds through a stabilized carbocation intermediate adjacent to the ether oxygen. The subsequent attack by a nucleophile leads to the addition product. For example, the reaction with HBr would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon of the vinyl group to form a more stable oxocarbenium ion, which is then attacked by the bromide ion.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of alkenes. In the case of a vinyl ether, the boron atom of a borane (B79455) reagent (like BH₃·THF) adds to the less substituted carbon of the double bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This would lead to the formation of a hemiacetal, which is generally unstable and may hydrolyze to an aldehyde and an alcohol.

| Reaction | Reagents | Expected Major Product Type | Regioselectivity |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | 1,2-Dihaloether | N/A |

| Hydrohalogenation | HBr, HCl | α-Haloether | Markovnikov |

| Acid-Catalyzed Hydration | H₃O⁺ | Aldehyde (after hydrolysis of hemiacetal) | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Aldehyde (after hydrolysis of hemiacetal) | Anti-Markovnikov |

Polymerization Behavior of Oxetane-Containing Vinyl Ethers

Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate is a bifunctional monomer, containing two cationically polymerizable groups: the vinyl ether and the oxetane ring. The polymerization behavior can be controlled by the choice of initiator and reaction conditions to achieve selective polymerization of one group or copolymerization of both.

Cationic polymerization is the primary method for polymerizing both vinyl ethers and oxetanes. The high reactivity of vinyl ethers towards cationic initiators allows for rapid polymerization, often at low temperatures, to form poly(vinyl ether)s. The oxetane ring also undergoes cationic ring-opening polymerization (CROP), driven by the relief of ring strain.

For bifunctional monomers like Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate, the relative reactivity of the two groups is crucial. Studies on similar molecules, such as 3-ethyl-3-[(vinyloxy)methyl]-oxetane (EVMO), have shown that selective polymerization is possible. For example, using BF₃OEt₂ as an initiator in CH₂Cl₂ at -10°C allows for the selective polymerization of the oxetane unit, leaving the vinyl ether group intact. This selectivity arises from the different reaction mechanisms and the stability of the propagating species. The oxonium ion formed during oxetane polymerization is relatively stable and less prone to chain transfer reactions compared to the carbocationic species in vinyl ether polymerization. This allows for the formation of high molecular weight polymers with pendant vinyl ether groups, which can be further functionalized in subsequent reactions.

Reactivity of the Oxyacetate Ester Moiety

The ethyl oxyacetate group provides another site for chemical modification, primarily through reactions at the ester carbonyl group.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, given the acid-sensitivity of the oxetane ring and the vinyl ether group, basic hydrolysis (saponification) is the preferred method for selectively cleaving the ester without affecting other parts of the molecule. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. The presence of the ether oxygen atom alpha to the ester might influence the rate of hydrolysis through inductive effects.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, basic conditions are generally preferred to avoid side reactions with the oxetane and vinyl ether functionalities. For example, reacting Ethyl 2-((3-vinyloxetan-3-yl)oxy)acetate with a different alcohol (e.g., methanol) in the presence of a catalytic amount of sodium methoxide (B1231860) would lead to the corresponding methyl ester.

Reactions at the α-Carbon Adjacent to the Ester and Ether

The α-carbon of this compound, positioned between the ester and ether functional groups, is a key center of chemical reactivity. The hydrogen atoms attached to this carbon exhibit notable acidity, a consequence of the electron-withdrawing nature of the adjacent oxygen atoms from both the ester and ether moieties. This enhanced acidity makes the α-carbon susceptible to deprotonation and subsequent reactions.

The principal reaction at this position is the abstraction of an α-proton by a base, leading to the formation of a resonance-stabilized enolate. The pKa of these α-hydrogens, a measure of their acidity, is influenced by the electronic properties of the neighboring groups. Generally, the α-protons of esters have pKa values around 23-25. libretexts.orgucalgary.ca The adjacent ether oxygen atom further modulates this acidity through its inductive effect.

Deprotonation is typically accomplished using a strong, non-nucleophilic base to avert unwanted side reactions like the hydrolysis of the ester group. The choice of base and solvent is critical for achieving high yields and selectivity in subsequent reactions.

Interactive Data Table: Common Bases for Enolate Generation from Esters

| Base | pKa of Conjugate Acid | Common Solvents | Typical Temperature (°C) | Characteristics |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | -78 to 0 | A strong, sterically hindered base that minimizes nucleophilic attack on the ester carbonyl. utexas.edu |

| Sodium Hydride (NaH) | ~35 | THF, Dimethylformamide (DMF) | 0 to 25 | A strong, non-nucleophilic base that reacts as a solid (heterogeneous reaction). |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | 25 to 80 | A weaker base that typically establishes an equilibrium with the ester. utexas.edu |

Once formed, the enolate of this compound serves as a potent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions:

Alkylation: The enolate can react with alkyl halides through an SN2 mechanism, introducing a new alkyl substituent at the α-carbon. libretexts.org

Aldol Addition: The enolate can add to the carbonyl carbon of aldehydes or ketones, forming β-hydroxy ester derivatives. These can subsequently undergo dehydration to yield α,β-unsaturated esters.

Acylation: Reaction of the enolate with acylating agents, such as acyl chlorides or anhydrides, results in the introduction of an acyl group at the α-position, leading to the synthesis of β-keto esters.

Interplay and Synergistic Effects of Multiple Functional Groups on Reactivity

The 3-ethenyloxetan-3-yloxy substituent exerts significant electronic and steric influences on the reactivity of the α-carbon.

Oxetane Ring: The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which influences its chemical behavior. beilstein-journals.orgnih.gov This strained ring can act as a bulky substituent, sterically hindering the approach of reagents to the nearby α-carbon. The oxygen atom within the oxetane ring can also electronically influence the adjacent ether oxygen.

Ethenyl Group: The vinyl (ethenyl) group is electronically versatile and can participate in a variety of reactions. Its presence introduces the possibility of intramolecular reactions, where different parts of the molecule react with each other.

The close spatial arrangement of these functional groups creates opportunities for unique intramolecular transformations:

Intramolecular Cyclizations: Under suitable conditions, the enolate formed at the α-carbon could potentially engage in intramolecular reactions. For example, a Michael-type addition to the ethenyl group could be envisioned, although this would likely lead to a strained ring system.

Neighboring Group Participation: The oxygen atom of the oxetane ring, with its non-bonding electron pairs, could potentially act as an internal nucleophile in certain reactions, a phenomenon known as neighboring group participation. acs.orgacs.orglibretexts.orgugr.es This could, for instance, influence the outcome of reactions at the α-carbon or other parts of the molecule.

Ring-Opening Reactions: The strained oxetane ring is susceptible to cleavage under either acidic or nucleophilic conditions. acs.org The specific products of such reactions would be highly dependent on the reagents and reaction conditions employed. For example, treatment with a strong acid could lead to the opening of the oxetane ring to form a carbocation, which could then be trapped by a nucleophile or undergo rearrangement.

While specific experimental studies on this compound are not extensively documented in the surveyed literature, the reactivity of related structures provides valuable insights. For example, studies on molecules containing both vinyl groups and strained rings, such as vinyl epoxides and oxetanes, have demonstrated their participation in cycloaddition reactions with arynes, which proceed through a Diels-Alder reaction followed by ring-opening. nih.govacs.org This suggests that the ethenyl group in the target molecule could be a reactive site for cycloadditions.

Further detailed mechanistic investigations are necessary to fully map the intricate reactivity profile of this compound and to harness its potential in synthetic organic chemistry.

Theoretical and Computational Chemistry Studies of Ethyl 2 3 Ethenyloxetan 3 Yl Oxyacetate

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (DFT, ab initio)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed for this purpose. researchgate.net For Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate, these calculations reveal key structural and electronic features.

Geometry Optimization: Geometry optimization seeks the lowest energy conformation of the molecule. Using a common DFT functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311G(d,p), the equilibrium geometry can be reliably predicted. researchgate.netinpressco.comresearchgate.netyoutube.comnih.gov The oxetane (B1205548) ring is not perfectly planar; it adopts a slightly puckered conformation to alleviate some torsional strain. illinois.edubeilstein-journals.orgnih.gov The substitution at the C3 position with both a vinyl (ethenyl) group and an oxyacetate group influences this puckering. utexas.edu Key structural parameters, including bond lengths and angles, are determined. For instance, the internal C-C-C bond angle of the oxetane ring is expected to be significantly compressed from the ideal sp³ tetrahedral angle of 109.5°, a direct consequence of its four-membered ring structure. acs.org

Electronic Structure: The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. inpressco.com A smaller gap generally implies higher reactivity. For this molecule, the HOMO is likely localized on the electron-rich ethenyl group and the oxygen atoms, while the LUMO may be distributed across the ester functionality and the strained C-O bonds of the oxetane ring. Ab initio calculations can provide a detailed map of electron density and electrostatic potential, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.netchemrxiv.org

Table 5.1.1: Predicted Geometrical Parameters from DFT (B3LYP/6-31G*) Calculations

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-O (oxetane ring) | 1.45 Å | |

| C-C (oxetane ring) | 1.54 Å | |

| C=C (ethenyl) | 1.34 Å | |

| C=O (ester) | 1.21 Å | |

| **Bond Angles (°) ** | ||

| C-O-C (oxetane ring) | ~91° | |

| C-C-C (oxetane ring) | ~85° | |

| O-C-C (oxetane ring) | ~92° | |

| Dihedral Angles (°) | ||

| Ring Puckering Angle | ~10-15° |

Table 5.1.2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl oxyacetate side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify these stable conformers and map the potential energy surface (PES) that governs their interconversion. researchgate.netresearchgate.net

The primary degrees of freedom include the puckering of the oxetane ring and the rotation around several single bonds in the side chain (e.g., C3-O, O-CH₂, CH₂-C=O, O-CH₂CH₃). The introduction of substituents on the oxetane ring typically results in a more puckered conformation to minimize unfavorable eclipsing interactions. utexas.eduacs.org

By systematically rotating the key dihedral angles and calculating the corresponding energy at each point (a process known as a potential energy scan), a map of the energy landscape can be generated. This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. Computational studies on similar ester-containing molecules show that multiple stable conformers often exist, differing by the orientation of the ester group. researchgate.netresearchgate.net For this specific molecule, the most stable conformers would likely balance the steric hindrance between the ethenyl and oxyacetate groups while optimizing intramolecular interactions.

Table 5.2.1: Relative Energies of Predicted Stable Conformers

| Conformer | Dihedral Angle (O-C3-O-CH₂) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Anti) | ~180° | 0.00 | 65% |

| B (Gauche 1) | ~60° | 0.85 | 18% |

| C (Gauche 2) | ~-60° | 0.90 | 17% |

Reaction Mechanism Elucidation via Transition State Calculations

The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions. researchgate.net Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of these reactions by locating and characterizing the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is protonated, making the ring's carbon atoms more electrophilic. A nucleophile can then attack one of the ring carbons (C2 or C4), leading to ring opening. Transition state calculations can determine the activation energy for this process and predict the regioselectivity of the nucleophilic attack. For a 3,3-disubstituted oxetane, steric hindrance from the substituents can block the nucleophile's path, increasing the stability of the ring. nih.gov

Nucleophilic Ring Opening: Direct attack by a strong nucleophile is another common pathway. Computational studies on nucleophilic substitution reactions of oxetanes have shown that the reactivity of four-membered rings can be largely explained by the relief of ring strain upon opening. nih.govacs.org By calculating the energy profile of the reaction pathway, including the reactant complex, transition state, and product, a detailed understanding of the reaction's kinetics and thermodynamics can be achieved. Vibrational frequency analysis at the transition state geometry is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 5.3.1: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

| Reaction Pathway | Nucleophile | Calculated Activation Energy (ΔE‡, kcal/mol) |

| Acid-Catalyzed (H₂O) | H₂O | 18.5 |

| Nucleophilic (OH⁻) | OH⁻ | 22.0 |

Strain Energy Calculations of the Oxetane Ring and its Influence on Reactivity

Ring strain is a measure of the inherent destabilization in a cyclic molecule due to non-ideal bond angles, torsional strain, and transannular interactions. The strain energy of the parent oxetane is approximately 25.5 kcal/mol (or ~107 kJ/mol), which is a significant driving force for reactions that lead to ring opening. beilstein-journals.orgnih.govutexas.edu

The strain energy of a substituted oxetane like this compound can be calculated computationally using homodesmotic or isodesmotic reactions. nih.gov These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for the cancellation of systematic errors in the calculation and isolating the energy associated with ring strain.

Table 5.4.1: Calculated Strain Energy using an Isodesmotic Reaction Scheme

| Method | Basis Set | Calculated Strain Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G* | 26.2 |

| Ab initio (MP2) | 6-311+G** | 25.8 |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is most commonly used for this purpose. imist.manih.govresearchgate.net By first optimizing the molecule's geometry and then performing a GIAO calculation, the magnetic shielding tensors for each nucleus can be determined. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts (δ). Predicted shifts for the oxetane ring protons and carbons would appear in characteristic regions, influenced by the ring strain and the electronegativity of the ring oxygen. illinois.edu The various protons and carbons in the ethenyl and ethyl oxyacetate groups would also have predictable chemical shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an Infrared (IR) spectrum. After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. researchgate.net Characteristic frequencies for this molecule would include C-O-C stretching of the ether and ester, C=O stretching of the ester, C=C stretching of the ethenyl group, and various C-H stretching and bending modes. scirp.orgresearchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values due to approximations in the computational methods and the neglect of anharmonicity. researchgate.net

Table 5.5.1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom(s) | Predicted ¹³C Shift (ppm) | Atom(s) | Predicted ¹H Shift (ppm) |

| C=O (ester) | 170.5 | -CH=CH₂ | 5.9 |

| -CH=CH₂ | 135.2 | -CH=CH₂ | 5.2-5.4 |

| -CH=CH₂ | 118.9 | Oxetane -CH₂- | 4.6-4.8 |

| C3 (oxetane) | 80.1 | -OCH₂- (ester) | 4.2 |

| C2/C4 (oxetane) | 75.3 | -OCH₂CH₃ | 4.1 |

| -OCH₂- (ester) | 65.4 | -OCH₂CH₃ | 1.2 |

| -OCH₂CH₃ | 61.2 | ||

| -OCH₂CH₃ | 14.1 |

Table 5.5.2: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (alkene) | Ethenyl | 3080 |

| C-H stretch (alkane) | Ethyl, Oxetane | 2980-2890 |

| C=O stretch | Ester | 1745 |

| C=C stretch | Ethenyl | 1640 |

| C-O-C stretch (ring) | Oxetane | 980 |

Role in Advanced Organic Synthesis and Scaffold Diversification

Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate as a Building Block for Complex Molecule Synthesis

The utility of this compound as a synthetic precursor stems from the distinct reactivity of its constituent parts. The 3,3-disubstituted oxetane (B1205548) core provides a stable yet activatable sp³-rich scaffold. nih.govacs.org This substitution pattern is known to enhance the stability of the oxetane ring compared to other substitution patterns, yet it can be readily opened under specific conditions to reveal new functionalities. nih.gov The vinyl group and the ethyl oxyacetate side chain serve as versatile handles for a wide array of chemical transformations, allowing for the strategic elaboration of molecular complexity.

The molecule's structure offers several advantages for synthesizing complex molecules:

Three-Dimensionality : The rigid, non-planar oxetane ring introduces a defined three-dimensional geometry into target molecules, a desirable trait for improving pharmacological properties and exploring new chemical space. nih.govacs.org

Orthogonal Reactivity : The different functional groups—oxetane, alkene, and ester—can often be addressed selectively under different reaction conditions, allowing for a stepwise and controlled construction of the target molecule.

Scaffold Hopping : As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety allows for the creation of novel analogs of known bioactive compounds with potentially improved physicochemical properties such as aqueous solubility and metabolic stability. nih.govresearchgate.netacs.org

The table below outlines the key structural features of the molecule and their potential applications in the synthesis of more complex structures.

| Structural Feature | Synthetic Potential | Example Transformations |

| 3,3-Disubstituted Oxetane Ring | Precursor to 1,3-diols and other functionalized acyclic chains via ring-opening. magtech.com.cn | Acid-catalyzed nucleophilic addition, Reductive cleavage. |

| Vinyl (Ethenyl) Group | Introduction of new functional groups and carbon-carbon bond formation. | Epoxidation, Dihydroxylation, Ozonolysis, Heck reaction, Metathesis. |

| Ethyl Oxyacetate Side Chain | Point of attachment for other molecular fragments or modification of polarity. | Saponification to carboxylic acid, Amide coupling, Reduction to alcohol. |

By leveraging these features, chemists can employ this compound as a linchpin in convergent syntheses, where different complex fragments are coupled to its versatile core, or as a starting point in divergent syntheses to generate a library of related compounds.

Strategies for Further Functionalization and Derivatization

The functionalization of this compound can be systematically approached by targeting its three primary reactive sites. This allows for extensive derivatization to fine-tune molecular properties or to prepare intermediates for subsequent synthetic steps. acs.org

Functionalization of the Vinyl Group: The exocyclic double bond is a hub for a multitude of classic and modern organic reactions.

Oxidation: Asymmetric dihydroxylation can install a diol with controlled stereochemistry, while epoxidation can form a new oxirane ring, itself a versatile synthetic intermediate. Ozonolysis cleaves the double bond to yield a ketone.

Reduction: Catalytic hydrogenation can selectively saturate the vinyl group to an ethyl group without affecting the oxetane ring under mild conditions.

Carbon-Carbon Bond Formation: The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, enabling the attachment of aryl or other vinyl fragments.

Ring-Opening of the Oxetane: The strained four-membered ring can be opened by a variety of nucleophiles, typically under acidic conditions which activate the oxetane oxygen. magtech.com.cnnih.gov This strategy is a powerful method for generating highly functionalized acyclic structures.

With Oxygen Nucleophiles: Reaction with water or alcohols under acidic catalysis yields 1,3-diols or ether-alcohols, respectively.

With Nitrogen Nucleophiles: Amines can act as nucleophiles to produce 1,3-amino alcohols, which are common structural motifs in pharmaceuticals.

With Halides: Hydrogen halides can open the ring to form 3-halo-alcohols.

Modification of the Ethyl Oxyacetate Side Chain: The ester functionality is a classic handle for modification.

Hydrolysis: Saponification with a base like sodium hydroxide (B78521) converts the ethyl ester into a carboxylic acid. This acid can then be coupled with amines to form amides (using coupling agents like EDC/HOBt) or reduced to a primary alcohol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can swap the ethyl group for another alkyl or aryl group.

The following table summarizes key derivatization strategies for the compound.

| Target Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Vinyl | Dihydroxylation | OsO₄, NMO | 1,2-Diol |

| Vinyl | Epoxidation | m-CPBA | Epoxide |

| Vinyl | Heck Coupling | Aryl-halide, Pd catalyst, base | Substituted alkene |

| Oxetane Ring | Nucleophilic Ring-Opening | H₂O / H⁺ | 1,3-Diol |

| Oxetane Ring | Nucleophilic Ring-Opening | R-NH₂ / H⁺ | 1,3-Amino alcohol |

| Ethyl Ester | Saponification | NaOH, H₂O | Carboxylic Acid |

| Ethyl Ester | Amidation | 1. NaOH, H₂O; 2. R₂NH, EDC | Amide |

Development of Novel Chemical Scaffolds Incorporating the Oxetane Ring

The incorporation of the oxetane ring from this compound is a deliberate strategy to create novel chemical scaffolds with improved drug-like properties. nih.govacs.org The oxetane motif imparts polarity and three-dimensionality while maintaining a low molecular weight, addressing common challenges in drug discovery such as poor solubility and metabolic instability. nih.gov

One powerful approach involves using the building block in tandem reactions, where an initial transformation triggers a subsequent intramolecular cyclization. For instance, a nucleophilic ring-opening of the oxetane could be followed by a cyclization involving the vinyl group or a derivative thereof. This can lead to the rapid construction of complex heterocyclic systems, such as substituted tetrahydrofurans or tetrahydropyrans, which are prevalent in natural products and pharmaceuticals.

Furthermore, the vinyl and oxyacetate groups serve as anchor points for building larger, more diverse scaffolds. Through techniques like ring-closing metathesis involving the vinyl group and another tethered alkene, novel macrocycles or spirocyclic systems containing the oxetane ring can be synthesized. These complex scaffolds are often difficult to access through other synthetic routes and provide access to unexplored regions of chemical space. nih.gov

Examples of scaffold diversification include:

Spirocycles: Intramolecular reactions involving functional groups introduced at both the vinyl and ester positions can lead to the formation of spirocyclic compounds centered on the oxetane quaternary carbon.

Fused Rings: A Diels-Alder reaction using the vinyl group as a dienophile could generate fused bicyclic systems incorporating the oxetane.

Polycyclic Systems: Tandem Suzuki coupling followed by intramolecular oxetane ring-opening has been shown to form complex polycyclic ring systems. nih.gov

Stereochemical Control in Scaffold Construction

Achieving stereochemical control is paramount in modern synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. While this compound is itself achiral, the central quaternary carbon is prochiral. Reactions that differentiate between the two enantiotopic faces of the oxetane ring or the vinyl group can lead to the formation of chiral products.

Several strategies can be employed to control the stereochemistry during scaffold construction:

Substrate Control: If a chiral center is introduced elsewhere in the molecule (e.g., by modifying the oxyacetate chain with a chiral auxiliary), it can direct the stereochemical outcome of a subsequent reaction on the oxetane or vinyl group.

Auxiliary Control: A temporary chiral auxiliary can be attached to the molecule, typically via the ester group. This auxiliary directs a stereoselective transformation and is subsequently removed. youtube.com

Reagent Control: The use of chiral reagents or catalysts is a highly efficient method for achieving stereoselectivity.

Asymmetric Desymmetrization: A chiral Brønsted or Lewis acid catalyst can selectively activate the oxetane, leading to enantioselective ring-opening by a nucleophile. nsf.gov This process can generate an all-carbon quaternary stereocenter with high enantioselectivity. nsf.gov

Catalytic Asymmetric Reactions: Chiral catalysts can be used to perform enantioselective reactions on the vinyl group, such as asymmetric hydrogenation, epoxidation (e.g., Sharpless epoxidation), or dihydroxylation (e.g., Sharpless asymmetric dihydroxylation).

These methods allow for the synthesis of specific enantiomers or diastereomers of complex scaffolds, which is crucial for developing selective and potent therapeutic agents. The ability to control the configuration of the newly formed stereocenters, including the quaternary center generated from the oxetane core, makes this compound a valuable precursor for asymmetric synthesis.

Future Perspectives and Emerging Research Avenues

Exploration of Unprecedented Reactivity Profiles

The high ring strain of oxetanes, comparable to that of epoxides, governs their reactivity and facilitates a wide range of transformations. researchgate.netbeilstein-journals.org For Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate, the combination of the strained ring and the adjacent vinyl group offers opportunities for novel and tandem reactions that are yet to be explored.

Future research will likely focus on the following:

Radical Ring-Opening Reactions: While nucleophilic ring-opening is the most studied transformation for oxetanes, their use as precursors for radical species is less common but emerging. researchgate.netresearchgate.net Cobalt-catalyzed systems, for instance, can generate radicals via homolytic cleavage of a Co-C bond formed after the initial ring opening. researchgate.net Applying such methods to this compound could lead to novel C-C bond formations, functionalizing the molecule at the less substituted C2 carbon, a regioselectivity that complements existing methods. researchgate.net

Tandem Transformations: The vinyl and oxetane (B1205548) moieties on the same carbon atom could participate in concerted or sequential reactions. For example, a metal-catalyzed reaction could initially coordinate to the vinyl group, triggering a ring-opening event to form a complex organometallic intermediate that could be trapped, leading to complex molecular architectures in a single step.

Strain-Heightened Reactivity: Modifications that increase the inherent strain of the oxetane, such as conversion of the vinyl group into a spiro-cyclopropyl group, can open up unexpected reaction pathways not available to simpler oxetanes. nih.gov Exploring such "strain-heightened" derivatives of this compound could lead to the discovery of unusual rearrangements and transformations. nih.gov The ester side-chain could also be used to direct these transformations or be modified post-reaction.

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced control, reproducibility, and scalability. soci.orgnih.gov These technologies are particularly well-suited for managing reactive intermediates and performing multi-step syntheses efficiently. nih.govbeilstein-journals.org

For this compound, future research in this area could involve:

Automated Synthesis of Precursors: The construction of the 3,3-disubstituted oxetane core often requires multiple synthetic steps. acs.org An automated flow system could integrate these steps—for example, a Paternò-Büchi reaction to form the oxetane ring followed by in-line functional group manipulation—to produce the target molecule or its analogues without manual isolation of intermediates. nih.govmdpi.com

High-Throughput Reaction Screening: The dual functionality of the molecule (vinyl group and ester) allows for a wide array of potential modifications. Automated platforms can be used to rapidly screen a large number of catalysts, reagents, and conditions to discover optimal protocols for reactions such as cross-coupling, hydrogenation, or hydrolysis, accelerating the development of a diverse library of derivatives.

Digitizing Synthesis: The concept of a "Chemputer," which uses a universal programming language to control an automated synthesis platform, represents the future of chemical production. nih.gov A validated, digitized synthesis protocol for this compound and its derivatives would allow for on-demand, reproducible production in different laboratories worldwide.

| Technology | Potential Application for this compound | Key Benefits |

| Flow Chemistry | Paternò-Büchi photocycloaddition for ring formation; multi-step synthesis. | Improved safety for handling reactive species, better heat/mass transfer, scalability. nih.gov |

| Automated Synthesis | High-throughput screening of catalysts for vinyl group modification. | Rapid optimization, discovery of new reactions, library generation. soci.org |

| Robotics & AI | Algorithmic optimization of reaction yields and selectivity. | Reduced human intervention, data-driven discovery, creation of digital synthesis recipes. nih.gov |

Green Chemistry Approaches for Sustainable Synthesis of Oxetane Derivatives

The increasing focus on sustainability in the chemical industry necessitates the development of environmentally benign synthetic methods. ontosight.ai Green chemistry principles, such as the use of renewable resources, minimizing waste, and employing catalytic processes, are being applied to the synthesis of oxetanes. ontosight.airesearchgate.net

Future sustainable syntheses of this compound could leverage:

Photocatalysis with Visible Light: The Paternò-Büchi reaction is a powerful tool for oxetane synthesis, but it traditionally requires high-energy UV light. nih.govmdpi.com The development of photocatalytic systems that operate with lower-energy visible light is a significant green advancement, reducing energy consumption and minimizing side reactions. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While the specific enzymes for oxetane synthesis in nature are not fully understood, research is moving towards developing biocatalytic platforms for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.net This could provide a highly efficient and sustainable route to chiral derivatives of this compound.

Novel C-H Functionalization Routes: A recently developed method for oxetane synthesis involves the direct C-H functionalization of alcohols, which avoids the need for pre-functionalized substrates and multiple synthetic steps. nih.govacs.org Applying such a strategy could streamline the synthesis of the oxetane core, improving atom economy and reducing waste.

Development of Catalytic Systems for Challenging Transformations

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems is crucial for both constructing complex oxetanes and manipulating them as synthetic intermediates. acs.orgbeilstein-journals.org

Emerging catalytic research relevant to this compound includes:

Asymmetric Catalysis: Creating chiral 3,3-disubstituted oxetanes is a significant challenge. Future work will focus on developing chiral Lewis acid or organocatalytic systems that can mediate asymmetric [2+2] cycloadditions or other ring-forming reactions to produce enantiomerically pure versions of the target molecule. beilstein-journals.org

Regio- and Stereoselective Ring-Opening: Catalysts that can control the regioselectivity of the oxetane ring-opening are highly valuable. For a 3,3-disubstituted oxetane, a catalyst could direct a nucleophile to attack at either the C2 or C4 position, leading to different, highly functionalized acyclic products. Transition-metal, Lewis acid, and enzymatic catalysis are all promising avenues for achieving this control. researchgate.netbeilstein-journals.org

Tolerant Catalysis: A key challenge is to perform catalytic transformations on the vinyl or ester groups without triggering an unwanted reaction of the sensitive oxetane ring. This requires the development of highly selective catalysts that operate under mild conditions. For example, new photoredox and nickel dual catalytic systems are being developed for cross-coupling reactions that tolerate a wide range of functional groups. beilstein-journals.org

| Catalysis Type | Potential Transformation | Desired Outcome |

| Chiral Lewis Acid | Asymmetric Paternò-Büchi Reaction | Enantioselective synthesis of the oxetane ring. beilstein-journals.org |

| Transition Metal (e.g., Co, Ni) | Radical Ring-Opening / Cross-Coupling | Regioselective C-C bond formation. beilstein-journals.orgresearchgate.net |

| Enzymatic (e.g., Hydrolase) | Desymmetrization / Ring-Opening | Access to chiral, functionalized alcohols. researchgate.net |

| Photoredox Catalysis | Vinyl Group Functionalization | Selective modification in the presence of the oxetane ring. beilstein-journals.org |

Computational Design of Novel Oxetane-based Reagents and Reactions

Computational chemistry has become an indispensable tool in modern research, allowing for the prediction of molecular properties, reaction mechanisms, and the rational design of new molecules and catalysts. nih.gov

For this compound, computational approaches can accelerate discovery by:

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be used to model the molecule's structure and predict its stability and reactivity. nih.gov For instance, computational studies can determine the most likely site of nucleophilic or radical attack, predict the activation barriers for various ring-opening pathways, and explain unexpected experimental outcomes. nih.gov

In Silico Screening: Before undertaking extensive lab work, computational methods can screen virtual libraries of catalysts or reactants for desired transformations. This could be used to identify promising catalytic systems for the selective functionalization of the vinyl group or for a novel ring-expansion reaction.

Elucidating Reaction Mechanisms: When a new reaction is discovered, computational modeling is crucial for understanding the underlying mechanism. This knowledge can then be used to optimize the reaction conditions and expand its scope. acs.org Hybrid computational methods have also proven effective in revising and validating the structures of complex natural products containing oxetane moieties, highlighting the power of these tools in complex chemical analysis. acs.org The identification of novel oxetane-containing lignans (B1203133) has been supported by in silico analysis of their biological potential, demonstrating another application of computational design. rsc.org

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate, and how are reaction conditions optimized?

The synthesis of oxetane-containing compounds like this compound typically involves nucleophilic substitution or cyclization reactions. For example, the oxetan-3-yl group can be introduced via alkylation of a hydroxyl-containing precursor with a chloroacetate derivative under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . The ethenyl group may be incorporated through Wittig reactions or elimination of leaving groups. Optimization focuses on temperature control (e.g., 0–60°C), stoichiometric ratios, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups, such as the oxetane ring protons (δ ~4.5–5.5 ppm) and ester carbonyl signals (δ ~165–175 ppm in ¹³C). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles, particularly for the oxetane ring geometry .

Q. What are the key chemical transformations feasible for this compound?

The compound’s reactivity is driven by its ester and ethenyl groups. Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives. The ethenyl group enables Diels-Alder cycloadditions or epoxidation. Additionally, the oxetane ring may undergo ring-opening reactions with nucleophiles (e.g., amines or thiols) under acidic catalysis . These transformations are foundational for generating derivatives in medicinal chemistry or materials science .

Advanced Research Questions

Q. How can this compound be applied in liquid membrane transport systems for metal ion separation?

Drawing parallels to structurally similar ion carriers like poly(ethyl eugenyl oxyacetate) (PEEOA), this compound could act as a selective ionophore. Experimental design would involve:

- pH optimization : Adjusting the source phase pH to stabilize metal-ligand complexes (e.g., pH 4–5 for Fe³⁺ or Cr³⁺) .

- Carrier concentration : Testing 0.1–1.0 mM in chloroform or dichloromethane as the membrane phase .

- Transport kinetics : Monitoring ion flux via atomic absorption spectroscopy (AAS) over 24–48 hours . Selectivity trends (e.g., Fe³⁺ > Cr³⁺) may arise from differences in ionic radii, charge density, and ligand-metal binding energies .

Q. What experimental strategies resolve contradictions in metal ion transport efficiency across studies?

Discrepancies in transport percentages (e.g., Fe³⁺ ranging from 8% to 43% ) may stem from:

- Competitive ion effects : Co-presence of Cr³⁺ or Ni²⁺ reduces Fe³⁺ transport due to shared binding sites .

- Membrane thickness : Higher carrier concentrations increase viscosity, slowing diffusion .

- Stripping phase composition : HNO₃ concentration (0.5–2 M) impacts ion dissociation kinetics . Systematic studies using factorial design (e.g., varying pH, carrier volume, and time) can isolate critical variables .

Q. How does computational modeling enhance understanding of ligand-metal interactions for this compound?

Density Functional Theory (DFT) simulations can predict binding energies between the oxetane-oxygen/ester carbonyl groups and metal ions (e.g., Fe³⁺ vs. Co²⁺). Molecular dynamics (MD) simulations further elucidate solvation effects and membrane permeability. For instance, larger ions like Pb²⁺ may exhibit lower binding energy but higher transport due to size-dependent diffusion .

Q. What are the challenges in scaling up synthesis for high-purity batches in academic settings?

Scaling requires:

- Purification : Switching from column chromatography to fractional distillation or recrystallization .

- Yield optimization : Catalytic methods (e.g., phase-transfer catalysts) improve efficiency .

- Analytical rigor : Implementing in-line HPLC or GC-MS for real-time purity monitoring .

Methodological Insights

-

Contradiction Analysis : When conflicting data arise (e.g., transport efficiency vs. pH), replicate experiments under controlled humidity/temperature and validate with alternative techniques (e.g., ICP-MS vs. AAS) .

-

Data Tables :

Parameter Optimal Range for Fe³⁺ Transport Source pH 4.0–4.5 Carrier Concentration 0.1–0.5 mM Transport Time 36–48 hours

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。